An In-depth Technical Guide to the Physicochemical Properties of 3-(3,4,5-Trifluorophenyl)phenethyl alcohol
An In-depth Technical Guide to the Physicochemical Properties of 3-(3,4,5-Trifluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-(3,4,5-Trifluorophenyl)phenethyl alcohol. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from predictive models, data on structurally related analogs, and established analytical methodologies. It is designed to serve as a foundational resource for researchers in drug discovery and materials science, offering insights into its expected chemical and physical behavior, probable synthetic pathways, and the analytical techniques required for its characterization. The guide includes detailed experimental protocols for the determination of key physicochemical parameters, enabling researchers to validate the predicted properties upon synthesis of the compound.
Introduction
3-(3,4,5-Trifluorophenyl)phenethyl alcohol is a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. The incorporation of a trifluorinated phenyl ring into the phenethyl alcohol scaffold is anticipated to significantly modulate its lipophilicity, metabolic stability, and binding interactions with biological targets. Such modifications are a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed projection of its physicochemical characteristics to support further research and development.
Molecular Structure and Identification
The foundational step in understanding the physicochemical properties of a compound is the elucidation of its structure.
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IUPAC Name: 2-(3-(3,4,5-trifluorophenyl)phenyl)ethan-1-ol
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Molecular Formula: C₁₄H₁₁F₃O
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Molecular Weight: 256.23 g/mol
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CAS Number: Not currently assigned.
Caption: Chemical structure of 3-(3,4,5-Trifluorophenyl)phenethyl alcohol.
Predicted Physicochemical Properties
While experimental data for 3-(3,4,5-Trifluorophenyl)phenethyl alcohol is not available in public databases, its properties can be estimated using Quantitative Structure-Property Relationship (QSPR) models and by comparison with analogous compounds.[1][2][3][4][5]
| Property | Predicted Value | Comparison Compound: Phenethyl Alcohol | Rationale for Prediction |
| Melting Point (°C) | Solid at room temp. | -27 °C[6][7] | The introduction of a second phenyl ring and three fluorine atoms increases molecular weight and potential for crystal lattice interactions, suggesting a solid state at room temperature. The melting point of the related 3,4,5-Trifluorophenol is 52-55 °C. |
| Boiling Point (°C) | > 220 °C | 219-221 °C[6] | The increased molecular weight and polarity due to the trifluorophenyl group will likely increase the boiling point compared to the parent phenethyl alcohol. |
| Water Solubility | Low | Slightly soluble (2 g/100 mL)[6] | The large, hydrophobic trifluorobiphenyl moiety is expected to significantly decrease aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | > 3.0 | 1.36[6] | The addition of the lipophilic trifluorophenyl group will substantially increase the LogP value, indicating greater lipophilicity. |
Proposed Synthesis Pathway
A plausible synthetic route to 3-(3,4,5-Trifluorophenyl)phenethyl alcohol is via a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.
Caption: Proposed Suzuki coupling synthesis route.
Expertise & Experience Insight: The choice of a Suzuki coupling is predicated on the commercial availability of the starting materials and the reaction's high tolerance for various functional groups, including the hydroxyl group of the phenethyl alcohol, which may not require protection. This makes the synthesis efficient and scalable.
Analytical Characterization and Experimental Protocols
Upon successful synthesis, a rigorous analytical workflow is essential to confirm the identity and purity of 3-(3,4,5-Trifluorophenyl)phenethyl alcohol and to determine its physicochemical properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl alcohol chain (two triplets) and complex multiplets for the aromatic protons.
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¹³C NMR: The carbon NMR will show distinct signals for each of the 14 carbon atoms, with the carbons attached to fluorine exhibiting characteristic splitting patterns.
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¹⁹F NMR: This is a crucial technique for confirming the trifluorophenyl moiety.[8][9][10][11][12] A single signal is expected for the two fluorine atoms at positions 3 and 5, and another signal for the fluorine at position 4, with characteristic coupling patterns.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M+) at m/z 256. The fragmentation pattern is expected to be influenced by the loss of water and cleavage of the ethyl chain, similar to phenethyl alcohol.[13][14][15][16][17]
Experimental Determination of Physicochemical Properties
The following protocols describe standard laboratory procedures for measuring the key physicochemical properties.
Protocol 1: Melting Point Determination [18][19][20][21]
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Sample Preparation: Ensure the synthesized compound is dry and finely powdered.
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Capillary Loading: Load a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Measurement: Place the capillary tube in a melting point apparatus.
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Heating: Heat rapidly to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
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Trustworthiness: A sharp melting range (≤ 1 °C) is indicative of a pure compound.
Protocol 2: Boiling Point Determination (Thiele Tube Method) [22][23][24][25][26]
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Apparatus Setup: Attach a small test tube containing ~0.5 mL of the liquid sample to a thermometer.
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Capillary Inversion: Place a capillary tube (sealed at one end) open-end-down into the sample.
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Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil. Heat the side arm of the Thiele tube gently.
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Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.
Protocol 3: Solubility Determination [27][28][29][30][31]
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Solvent Selection: Prepare test tubes with 1 mL of various solvents (e.g., water, ethanol, acetone, hexane, 5% aq. NaOH, 5% aq. HCl).
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Sample Addition: Add approximately 10 mg of the compound to each test tube.
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Mixing: Agitate the tubes vigorously for 1-2 minutes.
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Observation: Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.
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Causality: Solubility in aqueous acid or base can indicate the pKa of the hydroxyl group, while solubility in organic solvents provides insight into the compound's polarity.
Caption: Workflow for characterization and property determination.
Conclusion
While direct experimental data for 3-(3,4,5-Trifluorophenyl)phenethyl alcohol remains to be published, this guide provides a robust framework for its synthesis, characterization, and the determination of its key physicochemical properties. The predicted properties suggest a lipophilic, solid compound with low aqueous solubility. The provided protocols offer a clear path for researchers to validate these predictions and to further explore the potential of this molecule in various scientific applications.
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